molecular formula C7H7ClF3N3 B12950101 2-(Trifluoromethyl)isonicotinimidamide hydrochloride

2-(Trifluoromethyl)isonicotinimidamide hydrochloride

Cat. No.: B12950101
M. Wt: 225.60 g/mol
InChI Key: RHYSTLXPHLULPS-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)isonicotinimidamide hydrochloride is a chemical compound with the molecular formula C₇H₇ClF₃N₃ It is a heterocyclic aromatic compound that contains a trifluoromethyl group attached to an isonicotinimidamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)isonicotinimidamide hydrochloride typically involves the reaction of isonicotinimidamide with trifluoromethylating agents. One common method includes the use of ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate and isonicotinimidamide hydrochloride in the presence of sodium carbonate in ethanol at room temperature, followed by heating at 80°C for 18 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)isonicotinimidamide hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: It can be reduced to form different reduced products.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated pyridine derivatives, while reduction can produce trifluoromethylated amines.

Scientific Research Applications

2-(Trifluoromethyl)isonicotinimidamide hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)isonicotinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets. The exact molecular targets and pathways are still under investigation, but it is believed to involve inhibition of specific enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    Isonicotinimidamide hydrochloride: A similar compound without the trifluoromethyl group.

    Trifluoromethylated pyridines: Compounds with similar trifluoromethyl groups attached to pyridine rings.

Uniqueness

2-(Trifluoromethyl)isonicotinimidamide hydrochloride is unique due to the presence of both the trifluoromethyl group and the isonicotinimidamide core. This combination imparts distinct chemical and biological properties, making it valuable for research and development in various fields .

Properties

Molecular Formula

C7H7ClF3N3

Molecular Weight

225.60 g/mol

IUPAC Name

2-(trifluoromethyl)pyridine-4-carboximidamide;hydrochloride

InChI

InChI=1S/C7H6F3N3.ClH/c8-7(9,10)5-3-4(6(11)12)1-2-13-5;/h1-3H,(H3,11,12);1H

InChI Key

RHYSTLXPHLULPS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(=N)N)C(F)(F)F.Cl

Origin of Product

United States

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